2-(3-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride
CAS No.: 1160255-94-6
Cat. No.: VC2551638
Molecular Formula: C20H17Cl2NO2
Molecular Weight: 374.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160255-94-6 |
|---|---|
| Molecular Formula | C20H17Cl2NO2 |
| Molecular Weight | 374.3 g/mol |
| IUPAC Name | 2-(3-butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C20H17Cl2NO2/c1-2-3-10-25-14-7-4-6-13(11-14)18-12-16(20(22)24)15-8-5-9-17(21)19(15)23-18/h4-9,11-12H,2-3,10H2,1H3 |
| Standard InChI Key | VNKUSUWBSHWQCW-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl |
| Canonical SMILES | CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl |
Introduction
Chemical Identity and Structure
2-(3-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride is an organic compound belonging to the quinoline family, characterized by specific structural elements that define its chemical identity. The compound has a molecular formula of C20H17Cl2NO2, featuring a quinoline core structure substituted with multiple functional groups . The compound is identified by CAS number 1160255-94-6 and MDL number MFCD03422853, providing standardized identifiers for research and commercial purposes . The molecular weight is approximately 384 g/mol, calculated based on the atomic masses of its constituent elements.
The structural arrangement consists of a quinoline core with an 8-chloro substitution, a 4-carbonyl chloride group, and a 2-position substituted with a 3-butoxyphenyl group. This unique arrangement of functional groups contributes to its chemical reactivity and physical properties. The compound features two chlorine atoms, one attached to the quinoline ring at position 8 and another as part of the carbonyl chloride functionality at position a4.
Structural Characteristics
The compound possesses multiple functional groups that define its chemical behavior:
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A quinoline heterocyclic core structure
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A chlorine atom at position 8 of the quinoline
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A carbonyl chloride (acid chloride) group at position 4
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A 3-butoxyphenyl substituent at position 2
These structural elements combine to create a molecule with specific reactivity patterns and physicochemical properties that determine its behavior in chemical reactions and potential applications.
Physicochemical Properties
2-(3-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride exhibits physicochemical properties characteristic of aromatic heterocyclic compounds with multiple functional groups. While specific experimental data for this exact compound is limited in the available literature, we can infer certain properties based on structurally similar compounds and general chemical principles.
The compound is likely to be a solid at room temperature, given its molecular weight and structural complexity. Based on similar quinoline derivatives, it likely possesses limited water solubility but improved solubility in organic solvents such as dichloromethane, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Physical Properties
Based on related quinoline derivatives, we can estimate several physical properties:
The acid chloride functional group renders the compound sensitive to moisture, potentially undergoing hydrolysis to form the corresponding carboxylic acid. This reactivity feature necessitates storage under dry conditions to maintain its structural integrity.
Chemical Reactivity
The reactivity of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride is primarily dictated by its acid chloride functionality, which is highly reactive toward nucleophiles. This reactivity profile makes it a valuable synthetic intermediate for preparing various derivatives through nucleophilic acyl substitution reactions.
Reactivity of the Carbonyl Chloride Group
The carbonyl chloride group at position 4 is particularly reactive and can undergo various transformations:
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Hydrolysis to form the corresponding carboxylic acid
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Alcoholysis to form esters
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Aminolysis to form amides
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Reaction with organometallic reagents to form ketones
These reactions proceed through nucleophilic acyl substitution mechanisms, with the chloride acting as a leaving group. The high reactivity of acid chlorides makes these transformations generally facile under mild conditions.
Related quinoline-based acid chlorides have been utilized as intermediates in the synthesis of compounds with biological activities, suggesting similar applications for our target compound . The literature on quinoline chemistry indicates that such reactive intermediates can be valuable for constructing more complex molecular architectures with potential pharmaceutical applications.
Related Compounds and Structural Analogs
Several structural analogs of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride have been identified in the literature, providing context for understanding the structural diversity and potential applications of this compound class.
Key Structural Analogs
The following related compounds share structural similarities with 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride:
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2-(3-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride (C21H20ClNO2, CAS: 1160254-67-0) - Features a methyl group at position 8 instead of chlorine .
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2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (C22H22ClNO2, CAS: 1160262-97-4) - Contains methyl groups at positions 6 and 8 .
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2-(4-tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride (C20H17Cl2NO, CAS: 1160256-15-4) - Has a tert-butylphenyl group at position 2 instead of butoxyphenyl .
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2-(4-bromophenyl)-8-chloroquinoline-4-carbonyl chloride (C16H8BrCl2NO, CAS: 1160263-61-5) - Contains a bromophenyl group at position 2 .
These structural variants demonstrate the diversity of substitution patterns possible on the quinoline core structure, potentially leading to compounds with different physicochemical properties and biological activities.
Carboxylic Acid Derivatives
Several carboxylic acid derivatives related to our target compound have been identified:
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2-(4-butoxyphenyl)-8-methylquinoline-4-carboxylic acid (BBL017541)
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2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (BBL017515)
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2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid (BBL017516)
These carboxylic acids represent potential hydrolysis products or synthetic precursors of their corresponding acid chlorides, highlighting the interrelationship between these compound classes in synthetic pathways.
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